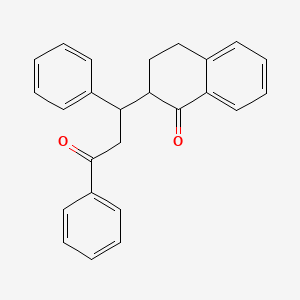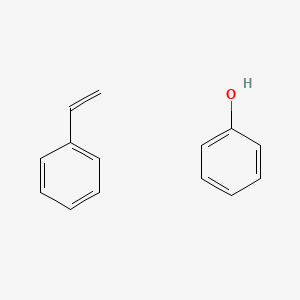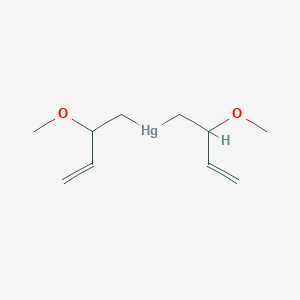
Bis(2-methoxybut-3-en-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxybut-3-en-1-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxybut-3-en-1-yl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxybut-3-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxybut-3-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent safety measures due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxybut-3-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to elemental mercury.
Substitution: The 2-methoxybut-3-en-1-yl groups can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the 2-methoxybut-3-en-1-yl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Bis(2-methoxybut-3-en-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, although its toxicity poses significant challenges.
Industry: The compound may be used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis(2-methoxybut-3-en-1-yl)mercury exerts its effects involves its ability to interact with thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.
Diethylmercury: Similar to dimethylmercury but with ethyl groups.
Phenylmercury acetate: Contains a phenyl group and an acetate group attached to mercury.
Uniqueness
Bis(2-methoxybut-3-en-1-yl)mercury is unique due to the presence of the 2-methoxybut-3-en-1-yl groups, which impart distinct chemical properties compared to other organomercury compounds
Propriétés
Numéro CAS |
67247-80-7 |
|---|---|
Formule moléculaire |
C10H18HgO2 |
Poids moléculaire |
370.84 g/mol |
Nom IUPAC |
bis(2-methoxybut-3-enyl)mercury |
InChI |
InChI=1S/2C5H9O.Hg/c2*1-4-5(2)6-3;/h2*4-5H,1-2H2,3H3; |
Clé InChI |
HYHRRPBBEIDEDY-UHFFFAOYSA-N |
SMILES canonique |
COC(C[Hg]CC(C=C)OC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



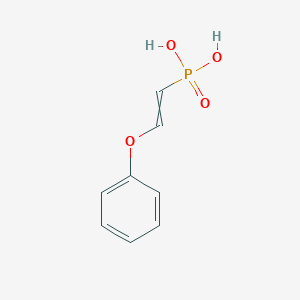
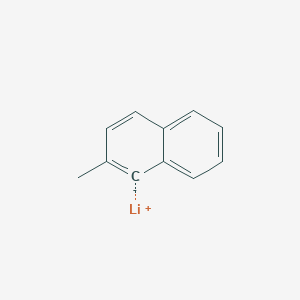
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
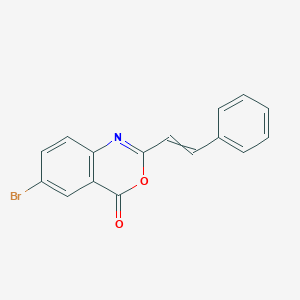
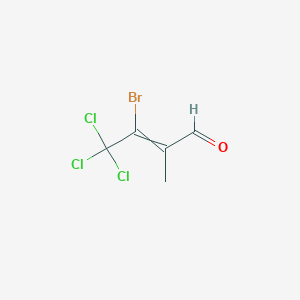
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)

![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
